molecular formula C14H8ClN3S B14333386 1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine CAS No. 110744-29-1

1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine

Cat. No.: B14333386
CAS No.: 110744-29-1
M. Wt: 285.8 g/mol
InChI Key: OAZISSLWMUQUAJ-UHFFFAOYSA-N
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Description

1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine is a complex organic compound that belongs to the quinoxaline and benzothiazine families.

Preparation Methods

The synthesis of 1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine typically involves the reaction of 2,3-dichloroquinoxaline with aromatic thiols. This reaction leads to the formation of 2,3-bis(arylthiol)quinoxaline, which can further react to form this compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while substitution reactions can yield various substituted quinoxalines .

Scientific Research Applications

1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine can be compared with other similar compounds such as:

    2,3-Dichloroquinoxaline: A precursor in the synthesis of this compound.

    4-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine: Another derivative with similar structural features but different chemical properties.

    5-Nitro-1H-benzo[d]imidazole-2-thiol: A related compound with distinct biological activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties .

Properties

CAS No.

110744-29-1

Molecular Formula

C14H8ClN3S

Molecular Weight

285.8 g/mol

IUPAC Name

1-chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine

InChI

InChI=1S/C14H8ClN3S/c15-8-4-3-7-11-12(8)18-13-14(19-11)17-10-6-2-1-5-9(10)16-13/h1-7H,(H,16,18)

InChI Key

OAZISSLWMUQUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC4=C(N3)C(=CC=C4)Cl

Origin of Product

United States

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